molecular formula C22H30N2O3 B4957189 N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide

Cat. No. B4957189
M. Wt: 370.5 g/mol
InChI Key: PZGLPBBDDKNTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide, also known as NEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. NEB is a member of the furan-based synthetic cannabinoids family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and subsequent modulation of intracellular signaling pathways. This leads to a variety of biochemical and physiological effects, including changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, leading to changes in synaptic transmission and plasticity. N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide has also been shown to have anxiolytic, analgesic, and antipsychotic effects in various animal models.

Advantages and Limitations for Lab Experiments

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide research. One area of interest is the development of more selective CB1 receptor agonists that can modulate the endocannabinoid system without producing unwanted side effects. Another area of interest is the investigation of the potential therapeutic applications of N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide and other synthetic cannabinoids in various neurological and psychiatric disorders. Finally, the development of new synthetic methods for N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide and other furan-based synthetic cannabinoids may lead to the discovery of novel compounds with unique pharmacological properties.

Synthesis Methods

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide can be synthesized using a multi-step process that involves the reaction of 3-furan carboxaldehyde with N-ethyl-N-methylamine to form N-ethyl-3-furancarboxamide. This compound is then reacted with 1-(3-methoxyphenyl)propan-2-amine to form N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide has been studied for its potential use in scientific research, particularly in the field of cannabinoid research. It has been shown to have high affinity and selectivity for the CB1 receptor, which is the primary target of endogenous cannabinoids. N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide has been used in various in vitro and in vivo studies to investigate the role of the CB1 receptor in the central nervous system and its potential therapeutic applications.

properties

IUPAC Name

N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-3-24(22(25)20-10-13-27-17-20)16-19-7-5-11-23(15-19)12-9-18-6-4-8-21(14-18)26-2/h4,6,8,10,13-14,17,19H,3,5,7,9,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGLPBBDDKNTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide

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